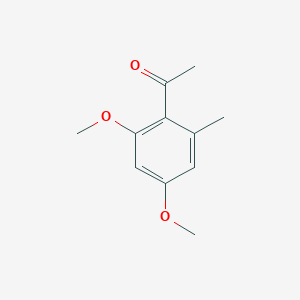
7-Hydroxy-2-naphthoic acid
Descripción general
Descripción
7-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the 7th position and a carboxyl group (-COOH) at the 2nd position on the naphthalene ring. This compound is part of the hydroxynaphthoic acids family, which includes several isomers with varying positions of the hydroxyl and carboxyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hydroxy-2-naphthoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process can be catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the 7th position . Another method involves the use of chemical reagents such as dimethyl sulfoxide (DMSO) and 1,4-dioxane to form solvates, which are then subjected to specific reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction parameters. These parameters include controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. For instance, the reaction may be carried out at temperatures ranging from 260-270°C and pressures of 0.2-0.4 MPa to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid.
Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are commonly used for regioselective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 1,7-Dihydroxy-2-naphthoic acid, 3,7-dihydroxy-2-naphthoic acid.
Reduction: 7-Hydroxy-2-naphthaldehyde, 7-hydroxy-2-naphthyl alcohol.
Substitution: 7-Chloro-2-naphthoic acid.
Aplicaciones Científicas De Investigación
7-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of dihydroxynaphthoic acids through regioselective oxidation . These reactions are facilitated by the enzyme’s ability to introduce an oxygen atom into the compound under mild conditions.
Comparación Con Compuestos Similares
7-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
1-Hydroxy-2-naphthoic acid: Similar in structure but with the hydroxyl group at the 1st position.
3-Hydroxy-2-naphthoic acid: Hydroxyl group at the 3rd position.
6-Hydroxy-2-naphthoic acid: Hydroxyl group at the 6th position.
Uniqueness
The unique positioning of the hydroxyl group at the 7th position in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
7-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)
![2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3147019.png)
![2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)]](/img/structure/B3147027.png)


